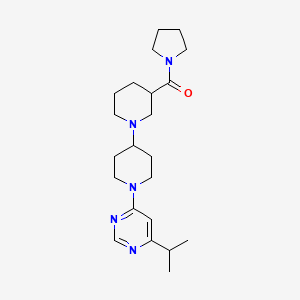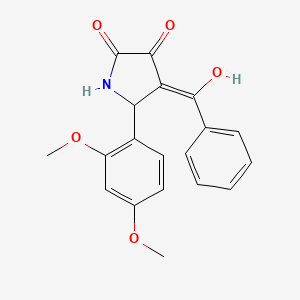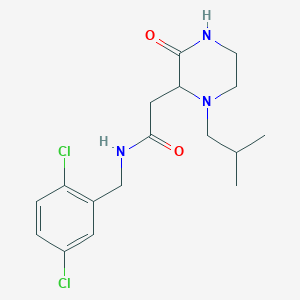![molecular formula C20H28N2O B5379631 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5379631.png)
3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic compound that was first synthesized in the late 1960s and has been used for the treatment of Alzheimer's disease (AD) since the 1990s.
Mécanisme D'action
3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide prevents the excessive activation of glutamate, which can lead to neuronal damage and death. 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has been shown to have a high affinity for the NMDA receptor and a slow dissociation rate, which allows it to selectively block the receptor without interfering with normal synaptic transmission.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has been shown to modulate other neurotransmitter systems, including acetylcholine, dopamine, and serotonin. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Orientations Futures
There are many potential future directions for research on 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists for the treatment of neurological disorders. Another area of interest is the investigation of 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide's effects on other neurotransmitter systems and its potential use in the treatment of mood disorders. Additionally, there is ongoing research on the use of 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide in combination with other drugs for the treatment of AD and other neurological disorders.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide involves the reaction of 1-adamantanamine with ethyl 4-pyridinecarboxylate, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after the reaction with dimethyl sulfate. The yield of the synthesis is approximately 50%.
Applications De Recherche Scientifique
3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has been extensively studied for its therapeutic potential in treating AD. It has been shown to improve cognitive function and delay the progression of the disease. In addition, 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(1-pyridin-4-ylethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-14(16-4-6-21-7-5-16)22-17(23)20-10-15-8-18(2,12-20)11-19(3,9-15)13-20/h4-7,14-15H,8-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHDSUOSEXGDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198630 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-propyl-3-piperidinyl}methanol](/img/structure/B5379551.png)
![methyl 2-[5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5379555.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5379573.png)
![2-chloro-4-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5379580.png)
![methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1-imidazolidinyl]acetate](/img/structure/B5379584.png)

![N~2~-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5379606.png)
![4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5379607.png)
![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379612.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5379619.png)

![1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5379649.png)
![ethyl 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5379656.png)